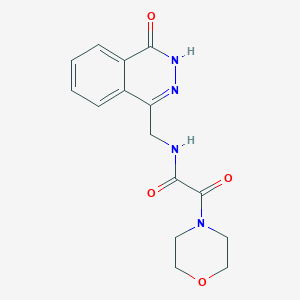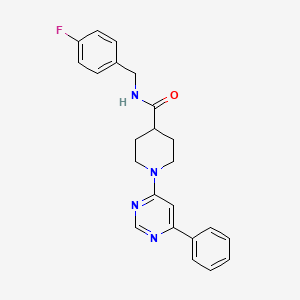![molecular formula C22H24N4O6 B14975188 Methyl 4-(4-acetylpiperazin-1-yl)-3-{[(3-methyl-4-nitrophenyl)carbonyl]amino}benzoate](/img/structure/B14975188.png)
Methyl 4-(4-acetylpiperazin-1-yl)-3-{[(3-methyl-4-nitrophenyl)carbonyl]amino}benzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
METHYL 4-(4-ACETYLPIPERAZIN-1-YL)-3-(3-METHYL-4-NITROBENZAMIDO)BENZOATE is a complex organic compound that belongs to the class of substituted benzoates This compound is characterized by the presence of multiple functional groups, including an acetylpiperazine moiety, a nitrobenzamido group, and a methyl ester
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 4-(4-ACETYLPIPERAZIN-1-YL)-3-(3-METHYL-4-NITROBENZAMIDO)BENZOATE typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Nitrobenzamido Intermediate: This step involves the nitration of a suitable benzamide precursor, followed by methylation to introduce the nitrobenzamido group.
Acetylation of Piperazine: Piperazine is acetylated using acetic anhydride or acetyl chloride under basic conditions to form the acetylpiperazine intermediate.
Coupling Reaction: The nitrobenzamido intermediate is then coupled with the acetylpiperazine intermediate using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This could include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.
化学反应分析
Types of Reactions
METHYL 4-(4-ACETYLPIPERAZIN-1-YL)-3-(3-METHYL-4-NITROBENZAMIDO)BENZOATE can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with a palladium catalyst or sodium dithionite.
Substitution: The acetyl group on the piperazine ring can be substituted with other functional groups through nucleophilic substitution reactions.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst, sodium dithionite.
Substitution: Nucleophiles such as amines or thiols.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed
Reduction: Formation of the corresponding amino derivative.
Substitution: Formation of substituted piperazine derivatives.
Hydrolysis: Formation of the corresponding carboxylic acid.
科学研究应用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving its functional groups.
Medicine: Potential use as a pharmaceutical intermediate or active ingredient.
Industry: Use in the development of new materials or chemical processes.
作用机制
The mechanism of action of METHYL 4-(4-ACETYLPIPERAZIN-1-YL)-3-(3-METHYL-4-NITROBENZAMIDO)BENZOATE would depend on its specific application. For example, if used as a pharmaceutical compound, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be specific to the biological context in which the compound is used.
相似化合物的比较
Similar Compounds
METHYL 4-(4-ACETYLPIPERAZIN-1-YL)-3-(4-NITROBENZAMIDO)BENZOATE: Lacks the methyl group on the nitrobenzamido moiety.
METHYL 4-(4-ACETYLPIPERAZIN-1-YL)-3-(3-METHYL-4-AMINOBENZAMIDO)BENZOATE: Contains an amino group instead of a nitro group.
Uniqueness
METHYL 4-(4-ACETYLPIPERAZIN-1-YL)-3-(3-METHYL-4-NITROBENZAMIDO)BENZOATE is unique due to the specific combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to similar compounds.
属性
分子式 |
C22H24N4O6 |
|---|---|
分子量 |
440.4 g/mol |
IUPAC 名称 |
methyl 4-(4-acetylpiperazin-1-yl)-3-[(3-methyl-4-nitrobenzoyl)amino]benzoate |
InChI |
InChI=1S/C22H24N4O6/c1-14-12-16(4-6-19(14)26(30)31)21(28)23-18-13-17(22(29)32-3)5-7-20(18)25-10-8-24(9-11-25)15(2)27/h4-7,12-13H,8-11H2,1-3H3,(H,23,28) |
InChI 键 |
LEFSZJFBALUXDE-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=CC(=C1)C(=O)NC2=C(C=CC(=C2)C(=O)OC)N3CCN(CC3)C(=O)C)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


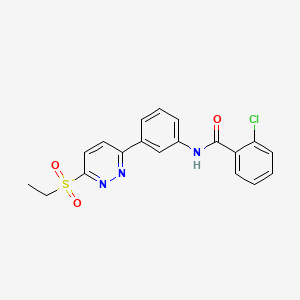
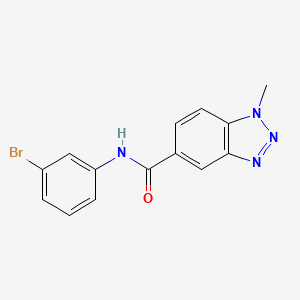
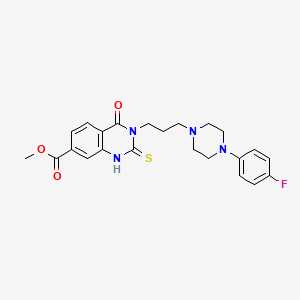
![5-[(3,4-Dichlorophenyl)methoxy]-2-[5-(2-methoxyphenoxy)pyrimidin-4-yl]phenol](/img/structure/B14975131.png)
![5,5,13-trimethyl-N-(oxolan-2-ylmethyl)-6-oxa-17-thia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3(8),9,11,13,15-hexaen-15-amine](/img/structure/B14975138.png)
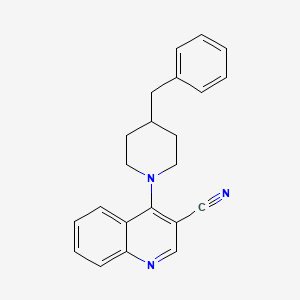
![N-(3-Chloro-2-methylphenyl)-2-{[6-(2-acetamido-5-methylphenyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-YL]sulfanyl}propanamide](/img/structure/B14975145.png)
![N-(3-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)-3-nitrobenzamide](/img/structure/B14975152.png)
![3-(4-chlorophenyl)-N-(4-(dimethylamino)phenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B14975161.png)
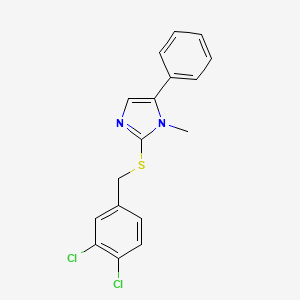
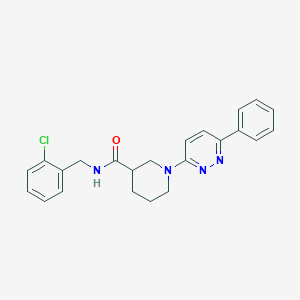
![N-(3-chlorophenyl)-2-(1,5-dioxo-4-phenethyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)acetamide](/img/structure/B14975194.png)
